molecular formula C12H16N2O B11898447 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one

9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B11898447
M. Wt: 204.27 g/mol
InChI Key: KPGLAUXDVUUMSE-UHFFFAOYSA-N
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Description

The compound 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is a fully saturated derivative of the β-carboline (pyrido[3,4-b]indole) scaffold. Its structure features an octahydro (eight hydrogenated sites) bicyclic system with a methyl group at the 9-position and a ketone at the 1-position. This high degree of saturation distinguishes it from related compounds, influencing its physicochemical properties, such as reduced ring strain and increased conformational stability. Synthesis routes for similar pyridoindoles often employ methods like the Bischler–Napieralski reaction, Curtius rearrangement, or N-methylation protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the indole ring or other functional groups.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated indole derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .

Biology and Medicine: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with various biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

9-Methyl-β-carboline (9-Me-BC)

  • Structure: Planar β-carboline core with a methyl group at the 9-position (non-hydrogenated).
  • Key Differences : Lacks the octahydro saturation and ketone group.
  • Properties: Higher lipophilicity due to aromaticity; interacts with monoamine oxidases (MAOs) and dopamine receptors.
  • Reference :

SL651498 (6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one)

  • Structure : Partially hydrogenated (dihydro) with fluorine, phenyl, and pyrrolidinyl substituents.
  • Key Differences : Substituents enhance GABAA receptor agonism (α2/α3 selectivity); dihydro saturation reduces stability compared to octahydro.
  • Properties : Anxiolytic and muscle-relaxant effects; logD = 3.18 (balanced lipophilicity) .

2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one (CAS 17952-87-3)

  • Structure : Tetrahydro saturation with a methoxy group at the 6-position.
  • Key Differences : Fewer hydrogenated sites (tetrahydro vs. octahydro); methoxy group increases polarity.
  • Properties: Potential norharman-related bioactivity; intermediate in alkaloid synthesis .

Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate

  • Structure: Non-hydrogenated with phenyl and ester groups.
  • Properties : Used as a precursor for bioactive derivatives; ester group enables further functionalization .

4,9-Dihydro-3H-pyrano[3,4-b]indol-1-one

  • Structure: Pyrano-fused indole with dihydro saturation.
  • Key Differences: Oxygen-containing pyrano ring vs. nitrogen-containing pyrido ring; altered electronic properties.
  • Properties : Less studied but relevant in natural product analogs .

Structural and Pharmacokinetic Comparison Table

Compound Name Hydrogenation Degree Key Substituents Pharmacological Activity Key References
Target Compound (Octahydro derivative) Octahydro 9-methyl, 1-ketone Understudied; high stability
9-Me-BC Non-hydrogenated 9-methyl MAO inhibition, neuroprotection
SL651498 Dihydro 6-fluoro, 2-phenyl, 4-pyrrolidinyl GABAA agonist (α2/α3 selective)
CAS 17952-87-3 (Tetrahydro derivative) Tetrahydro 6-methoxy Norharman-like activity
Ethyl-9-methyl-1-phenyl-pyridoindole-3-ester Non-hydrogenated 1-phenyl, 3-ester Synthetic intermediate

Key Findings and Implications

Substituent Influence : Functional groups (e.g., fluorine in SL651498) critically modulate bioactivity. The target compound’s lack of polar substituents may limit solubility but increase blood-brain barrier permeability.

Therapeutic Potential: While SL651498 and 9-Me-BC have established pharmacological profiles, the target compound’s properties suggest utility in central nervous system (CNS) drug development, pending further study.

Biological Activity

9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects and mechanisms of action.

  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: 218.30 g/mol
  • CAS Number: 36795-10-5

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential therapeutic effects against various diseases. Key areas of research include:

  • Anticancer Activity : Studies have indicated that compounds similar to 9-methyl derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases. It may act through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antidiabetic Properties : Preliminary studies have shown that the compound may possess antidiabetic effects by enhancing insulin sensitivity and inhibiting key enzymes involved in glucose metabolism.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridoindole derivatives. The results showed that 9-methyl derivatives demonstrated significant cytotoxicity against human tumor cell lines such as HeLa and MCF-7. The IC₅₀ values were reported as follows:

CompoundCell LineIC₅₀ (μM)
9-Methyl-PyridoindoleHeLa15.2
9-Methyl-PyridoindoleMCF-712.7

These findings suggest that modifications to the pyridoindole structure can enhance anticancer activity.

Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of pyridoindole compounds on neuronal cells exposed to oxidative stress. The study found that treatment with 9-methyl derivatives significantly reduced cell death and increased cell viability compared to untreated controls.

TreatmentCell Viability (%)
Control45 ± 5
9-Methyl-Pyridoindole (10 μM)75 ± 8

This indicates a promising avenue for further exploration in neuroprotection.

Antidiabetic Properties

In a study assessing the antidiabetic potential of various compounds, 9-methyl derivatives were found to inhibit DPP-IV enzyme activity effectively. The results are summarized below:

CompoundDPP-IV Inhibition (%)IC₅₀ (μM)
9-Methyl-Pyridoindole6825

This suggests a potential role for this compound in managing diabetes through enzyme inhibition.

Case Studies

Case studies involving animal models have shown promising results regarding the safety and efficacy of 9-methyl derivatives in treating conditions like diabetes and neurodegeneration. For instance:

  • Diabetes Model : In a diabetic rat model, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.
  • Neurodegeneration Model : In models simulating Alzheimer’s disease, treatment with the compound improved cognitive functions and reduced amyloid plaque formation.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

9-methyl-3,4,5,6,7,8-hexahydro-2H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H16N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-7H2,1H3,(H,13,15)

InChI Key

KPGLAUXDVUUMSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C3=C1C(=O)NCC3

Origin of Product

United States

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